Pomolic acid 28-O-beta-D-glucopyranosyl ester
Overview
Description
Pomolic acid 28-O-beta-D-glucopyranosyl ester is a natural triterpenoid found in the root of Sanguisorba officinalis . It is available for purchase in various quantities .
Molecular Structure Analysis
The molecular formula of this compound is C36H58O9 . Its molecular weight is 634.9 g/mol . The compound is a type of triterpenoid .Chemical Reactions Analysis
Pomolic acid and its glucopyranose ester have been shown to promote apoptosis through autophagy in HT-29 colon cancer cells .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
Pharmacokinetics and Absorption
A study on rats demonstrated the pharmacokinetics of pomolic acid, among other compounds, revealing how it is absorbed and metabolized in the body. This research is crucial for understanding the therapeutic potential and behavior of pomolic acid in biological systems (Wei et al., 2022).
Structural Characterization
Research has focused on the structural characterization of pomolic acid derivatives from various plants. For instance, new glycosides of pomolic acid were identified and structurally analyzed, contributing to the understanding of its chemical nature and potential applications (Sasmakov et al., 2004), (Sasmakov et al., 2007).
Triterpenoid Analysis
Several studies have isolated pomolic acid and its derivatives from different plant species, contributing to the chemosystematic studies of these plants. This helps in understanding the distribution and variation of such compounds in nature, which can have implications in phytochemistry and pharmacology (Mohamed et al., 2020), (Santos et al., 2005).
Medicinal Potential
Research on pomolic acid derivatives has shown their potential in medicinal applications, such as their cytotoxicity against cancer cell lines and inhibitory effects on nitric oxide production in cells. These findings suggest potential therapeutic uses in cancer and inflammatory diseases (Tri et al., 2022).
Anti-Infective Activities
A study on compounds from Vangueria agrestis, including pomolic acid derivatives, reported their inhibitory effect against Trypanosoma brucei, suggesting their potential as anti-infective agents (Osman et al., 2018).
Mechanism of Action
Target of Action
The primary target of Pomolic acid 28-O-beta-D-glucopyranosyl ester, also known as Pomolic Acid Beta-D-Glucopyranosyl Ester, is the urokinase plasminogen activator (uPA) . The uPA is a serine protease that plays a crucial role in cell migration and tissue remodeling by converting plasminogen to plasmin .
Mode of Action
Pomolic Acid Beta-D-Glucopyranosyl Ester acts as an inhibitor of uPA . It binds to the uPA and prevents it from activating plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 37.82 μM .
Biochemical Pathways
By inhibiting uPA, Pomolic Acid Beta-D-Glucopyranosyl Ester affects the plasminogen activation pathway . This pathway is involved in various physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and cancer metastasis . The inhibition of uPA can lead to the suppression of these processes .
Result of Action
Pomolic Acid Beta-D-Glucopyranosyl Ester has been shown to promote apoptosis through autophagy in HT-29 colon cancer cells . Apoptosis is a form of programmed cell death, while autophagy is a cellular process that degrades unnecessary or dysfunctional components. By promoting these processes, the compound can inhibit the growth of cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
Pomolic Acid 28-O-beta-D-glucopyranosyl Ester interacts with various biomolecules in biochemical reactions. It has been identified as an inhibitor of the urokinase plasminogen activator (uPA), a serine protease that plays a crucial role in cell migration and tissue remodeling .
Cellular Effects
This compound has been shown to have significant effects on HT-29 colon cancer cells. It inhibits the growth of these cells in a time and dose-dependent manner . It promotes apoptosis through autophagy, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It increases the Bax/Bcl2 ratio, which activates cysteinyl aspartate specific proteinase 3, leading to apoptosis . It also increases the expression of light chain 3 II/I and Beclin1, which activates autophagy . This in turn increases the expression of p62 to promote cell apoptosis, inhibiting the levels of signal transducer and activator of transcription 3 (STAT3) and p-STAT3, suppressing the level of Bcl2, and promoting cell .
Temporal Effects in Laboratory Settings
The effects of this compound on HT-29 cells have been observed over time in laboratory settings. After the administration of this compound for 24 and 48 hours, cell apoptosis was significantly promoted .
Metabolic Pathways
Given its role as a uPA inhibitor , it may be involved in the regulation of proteolytic pathways.
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-19-10-15-36(30(42)45-29-27(41)26(40)25(39)21(18-37)44-29)17-16-33(5)20(28(36)35(19,7)43)8-9-23-32(4)13-12-24(38)31(2,3)22(32)11-14-34(23,33)6/h8,19,21-29,37-41,43H,9-18H2,1-7H3/t19-,21-,22+,23-,24+,25-,26+,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMLWHUVCZACL-HPUCWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291398 | |
Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83725-24-0 | |
Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83725-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of Pomolic acid 28-O-beta-D-glucopyranosyl ester in the context of the research on Ilex species?
A1: While the specific compound "this compound" is not explicitly mentioned in the provided abstracts, a closely related compound, 3beta-O-[beta-D-glucopyranosyl-(1-->3)-[2-O-acetyl-(1-->2]]-alpha-L-arabinopyranosyl this compound, referred to as affinoside 1, was isolated from Ilex affinis []. This finding, along with the isolation of other triterpenoid glycosides, contributes to the understanding of the chemical diversity within the Ilex genus. This is particularly relevant for distinguishing Ilex paraguariensis ("erva mate") from its adulterant species [].
Q2: Does the research mention any biological activity associated with this compound or its derivatives?
A2: The research specifically mentions investigating the in vitro antitrypanosomal activity of some Ilex triterpenoids []. Although it doesn't specify if this compound or affinoside 1 were included in these assays, the study highlights the potential of these compounds as lead structures for developing new treatments against trypanosomiasis.
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